molecular formula C14H19FN2O B1386393 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde CAS No. 1154666-44-0

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde

Cat. No.: B1386393
CAS No.: 1154666-44-0
M. Wt: 250.31 g/mol
InChI Key: HURXEPKRKOHQJW-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde building block of high interest in medicinal chemistry and drug discovery. Its molecular structure integrates two key pharmacophores: a 5-fluorobenzaldehyde moiety and a 4-dimethylaminopiperidine group. The benzaldehyde group provides a reactive site for further synthetic elaboration, commonly through condensation reactions to form Schiff bases or as an intermediate in the synthesis of more complex heterocyclic systems . The piperidine scaffold, particularly when functionalized with a dimethylamino group, is a privileged structure in drug design known to facilitate interactions with biological targets, often enhancing binding affinity and pharmacokinetic properties . Compounds featuring a piperidine ring linked to a fluorobenzaldehyde have been demonstrated as key intermediates in the synthesis of potential therapeutic agents. For instance, similar structural motifs have been explored in the development of novel dihydrofolate reductase (DHFR) inhibitors, which are a target for anticancer and antimicrobial agents . This suggests that this compound is a valuable reagent for researchers constructing compound libraries aimed at probing biological pathways or for the rational design of potent and selective enzyme inhibitors. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURXEPKRKOHQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzoic acid.

    Reduction: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Drug Development

DMAP-FBA is primarily utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an important intermediate in the development of drugs targeting central nervous system disorders, including anxiety and depression. The dimethylamino group enhances its lipophilicity, facilitating better penetration through biological membranes.

Case Study: Synthesis of Antidepressants
A study demonstrated the use of DMAP-FBA in synthesizing novel antidepressant agents. The compound was employed as a key intermediate in the formation of piperidine derivatives that exhibited significant serotonin reuptake inhibition, a mechanism common to many antidepressants.

2. Chemical Biology

In chemical biology, DMAP-FBA serves as a valuable tool for probing biological systems. Its ability to form stable adducts with biomolecules enables researchers to study protein interactions and enzymatic activities.

Case Study: Protein Labeling
Research has shown that DMAP-FBA can be conjugated with fluorescent tags for protein labeling in live-cell imaging studies. This application allows for real-time observation of protein dynamics within cellular environments, providing insights into cellular processes and disease mechanisms.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Drug DevelopmentIntermediate in synthesizing CNS-targeting drugsSynthesis of novel antidepressants
Chemical BiologyTool for studying biomolecular interactionsProtein labeling for live-cell imaging
Synthetic ChemistryReagent in organic synthesis for creating complex moleculesFormation of piperidine derivatives

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Reactivity and Electronic Effects

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

highlights the superior reactivity of ethyl 4-(dimethylamino) benzoate over 2-(dimethylamino) ethyl methacrylate in resin systems, achieving a higher degree of conversion (DC) and better physical properties. The dimethylamino group in ethyl 4-(dimethylamino) benzoate enhances electron donation, stabilizing free radicals during polymerization. In contrast, the methacrylate group in 2-(dimethylamino) ethyl methacrylate introduces steric hindrance, reducing DC by ~15% .

Comparison with Target Compound :

  • The aldehyde group in 2-(4-(dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde offers stronger electrophilicity than ester or methacrylate groups, enabling faster nucleophilic additions (e.g., Schiff base formation).
Fluorinated Aromatic Analogs

Compounds like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () share fluorinated aromatic rings but differ in substitution patterns. The 5-fluoro group in the target compound likely reduces metabolic degradation compared to non-fluorinated analogs, similar to fluorinated benzimidazoles’ enhanced stability in medicinal chemistry .

Structural and Pharmacokinetic Comparisons

5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine ()

This analog replaces the benzaldehyde with a pyridinamine group. Key differences include:

  • Reactivity : The aldehyde in the target compound enables covalent binding (e.g., with amine-containing drugs), whereas pyridinamine participates in hydrogen bonding or coordination chemistry.
  • Bioactivity : Pyridinamine derivatives are often explored as kinase inhibitors, while benzaldehydes are utilized in antifungal or antimicrobial agents due to their electrophilic reactivity .

Data Table: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) Functional Groups Reactivity Highlights Potential Applications
Target Compound 292.34 Aldehyde, dimethylamino-piperidine High electrophilicity, moderate solubility Polymer initiators, drug synthesis
Ethyl 4-(Dimethylamino) Benzoate 207.26 Ester, dimethylamino High DC in resins, thermal stability Dental resins, adhesives
1-[(4-Fluorophenyl)methyl]... () 460.54 Benzimidazole, fluorophenyl Enzyme inhibition, metabolic stability Kinase inhibitors
5-[4-(Dimethylamino)piperidin-1-yl]... 222.30 Pyridinamine, dimethylamino Hydrogen bonding, metal coordination Catalysis, chelating agents

Research Findings and Limitations

  • Synergistic Effects: The dimethylamino group in the target compound may act synergistically with photoinitiators like camphorquinone (CQ), similar to ethyl 4-(dimethylamino) benzoate’s role in improving resin DC when paired with DPI .
  • Gaps in Data : Direct comparisons of solubility, toxicity, or catalytic efficiency between the target compound and its analogs are sparse. Further studies are needed to quantify its performance in specific applications (e.g., photopolymerization kinetics).

Biological Activity

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Piperidine ring : Provides structural rigidity and potential interactions with biological targets.
  • Dimethylamino group : Enhances solubility and may influence the compound's interaction with receptors.
  • Fluorobenzaldehyde moiety : Contributes to the compound's electronic properties, affecting its reactivity and binding affinities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group and the fluorobenzaldehyde moiety are critical for its binding affinity, potentially modulating biological pathways by inhibiting or activating specific proteins involved in cellular processes .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable antiproliferative effects against several cancer cell lines. For instance, studies have shown that related compounds with similar structures have IC50 values ranging from 0.70 μM to 3.30 μM against leukemia cell lines (HL-60, K-562, HEL) and other cancer types .

CompoundCell LineIC50 (μM)
4gHL-601.00 ± 0.42
4gK-5620.92 ± 0.32
4eHEL1.05 ± 0.35

The selectivity index for these compounds indicates a promising therapeutic window, as they show significantly lower cytotoxicity in normal cell lines compared to cancerous ones .

Enzyme Inhibition

The compound also demonstrates potential as an inhibitor of key enzymes involved in metabolic processes. For example, it has been evaluated for its inhibitory effects on aldehyde dehydrogenase (ALDH), which is crucial in drug metabolism and detoxification pathways. Compounds similar to this compound have shown varying degrees of inhibition against ALDH isoforms, highlighting the importance of structural modifications in enhancing potency .

Study on Antiproliferative Activity

A study published in MDPI evaluated a series of piperidine derivatives, including those related to our compound. The findings indicated that modifications on the phenyl ring significantly affected cytotoxicity against hematologic tumors, with certain substitutions leading to improved activity profiles .

Tyrosinase Inhibition

Another relevant study focused on tyrosinase inhibitors, where compounds structurally similar to this compound were assessed for their ability to inhibit this enzyme involved in melanin synthesis. These findings underscore the potential of piperidine derivatives in cosmetic and therapeutic applications related to pigmentation disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde, and what analytical methods validate its purity and structure?

  • Synthesis : The compound can be synthesized via nucleophilic substitution between 4-(dimethylamino)piperidine and 5-fluoro-2-chlorobenzaldehyde under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Alternative routes include Buchwald-Hartwig amination for piperidine coupling .
  • Characterization :

  • NMR : Confirm the aldehyde proton (δ ~10.1 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm).
  • HPLC : Purity ≥95% using a C18 column with a methanol/water gradient (retention time ~8–10 min) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 279.3 .

Q. How does the dimethylamino-piperidine moiety influence the compound’s solubility and reactivity in medicinal chemistry applications?

  • The tertiary amine in the piperidine ring enhances water solubility at physiological pH (pKa ~8.5–9.0), while the dimethyl group reduces metabolic oxidation. The aldehyde group serves as a reactive handle for Schiff base formation, enabling conjugation with amines in target proteins .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in kinase inhibition assays be resolved?

  • Methodology :

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for residual DMSO (<1%) to minimize solvent interference .
  • Orthogonal assays : Compare results from fluorescence polarization (FP) and TR-FRET assays to rule out false positives .
  • Impurity profiling : Quantify byproducts (e.g., oxidized aldehyde) via LC-MS; impurities >0.5% may skew IC₅₀ values .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term biological studies?

  • Stabilization :

  • Use pH 6.5 ammonium acetate buffer to slow aldehyde oxidation .
  • Add 1% BSA or 5 mM glutathione to prevent nonspecific thiol-adduct formation .
  • Store at –80°C in amber vials under argon to mitigate photodegradation and hydrolysis .

Q. How can computational modeling predict the compound’s binding modes to structurally unresolved targets like GPCRs?

  • Approach :

  • Perform molecular docking using Glide (Schrödinger) with a flexible piperidine ring to account for conformational changes.
  • Validate with MD simulations (AMBER) over 100 ns to assess binding pocket stability .
  • Cross-reference with SAR data from analogs (e.g., 3-(2-(piperidin-1-yl)pyrimidin-5-yl)benzaldehyde) to identify critical pharmacophores .

Q. What experimental designs are recommended to study synergistic effects of this compound in cancer combination therapies?

  • Design :

  • Dose matrix : Test IC₂₀–IC₈₀ concentrations with standard chemotherapeutics (e.g., cisplatin) in 3D spheroid models .
  • Mechanistic profiling : Use RNA-seq to identify pathways (e.g., PI3K/AKT) modulated by the combination vs. monotherapy .
  • Resistance screening : Perform long-term exposure (21 days) to assess adaptive mutations via whole-exome sequencing .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7)?

  • Root cause :

  • Cell line variability : HepG2’s high aldehyde dehydrogenase activity may detoxify the compound, raising IC₅₀ .
  • Culture conditions : Serum-free media can enhance uptake, lowering IC₅₀ by 2–3 fold .
    • Resolution : Normalize data using a reference inhibitor (e.g., staurosporine) and report fold-change relative to baseline .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde

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